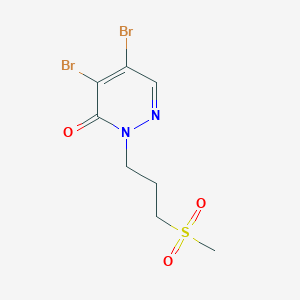![molecular formula C13H20N2O2 B6647466 2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid](/img/structure/B6647466.png)
2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and is used in scientific research for its potential to increase growth hormone levels and improve body composition.
Mecanismo De Acción
2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid works by binding to the ghrelin receptor, which is primarily found in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone, leading to increased levels in the body. Additionally, 2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid has been shown to increase insulin-like growth factor 1 (IGF-1) levels, which is a key mediator of growth hormone effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid are primarily related to its ability to increase growth hormone and IGF-1 levels. These effects include increased lean body mass, decreased fat mass, improved bone density, and improved cognitive function. Additionally, 2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid has been shown to improve sleep quality and increase appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid in lab experiments include its ability to increase growth hormone levels without the need for exogenous administration of growth hormone. Additionally, it has a relatively long half-life, allowing for once-daily dosing. The limitations of using 2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid in lab experiments include its high cost and potential for side effects, such as increased appetite and water retention.
Direcciones Futuras
For research on 2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid include exploring its potential for improving muscle strength and athletic performance. Additionally, further studies are needed to determine the long-term safety and efficacy of the compound. Finally, research is needed to determine the optimal dosing and administration schedule for 2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid in various populations.
Métodos De Síntesis
2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid is synthesized through a multi-step process involving the reaction of various chemical reagents. The process involves the use of solvents, catalysts, and purification steps to produce a high purity product. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid has been extensively studied in scientific research for its potential to increase growth hormone levels and improve body composition. It has been shown to increase lean body mass, decrease fat mass, and improve bone density in both animal and human studies. Additionally, it has been shown to improve sleep quality and cognitive function in elderly individuals.
Propiedades
IUPAC Name |
2-ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-13(5-2,12(16)17)15-9-11-10(3)7-6-8-14-11/h6-8,15H,4-5,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFRHVJFVJHJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)NCC1=C(C=CC=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)





![3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide](/img/structure/B6647480.png)

![N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647494.png)